6-methyl-2-(1-pyridin-2-ylethylsulfinyl)-1H-benzimidazole
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Overview
Description
6-methyl-2-(1-pyridin-2-ylethylsulfinyl)-1H-benzimidazole is a chemical compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The unique structure of this compound makes it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-(1-pyridin-2-ylethylsulfinyl)-1H-benzimidazole typically involves the reaction of 6-methyl-1H-benzimidazole with 2-(1-pyridin-2-ylethylsulfinyl) chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-methyl-2-(1-pyridin-2-ylethylsulfinyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
6-methyl-2-(1-pyridin-2-ylethylsulfinyl)-1H-benzimidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-methyl-2-(1-pyridin-2-ylethylsulfinyl)-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The sulfinyl group plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-pyridin-2-ylethylsulfinyl)-1H-benzimidazole
- 6-methyl-1H-benzimidazole
- 2-(1-pyridin-2-ylethylthio)-1H-benzimidazole
Uniqueness
6-methyl-2-(1-pyridin-2-ylethylsulfinyl)-1H-benzimidazole is unique due to the presence of both the methyl and sulfinyl groups, which contribute to its distinct chemical and biological properties
Properties
CAS No. |
69417-07-8 |
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Molecular Formula |
C15H15N3OS |
Molecular Weight |
285.37 |
IUPAC Name |
6-methyl-2-(1-pyridin-2-ylethylsulfinyl)-1H-benzimidazole |
InChI |
InChI=1S/C15H15N3OS/c1-10-6-7-13-14(9-10)18-15(17-13)20(19)11(2)12-5-3-4-8-16-12/h3-9,11H,1-2H3,(H,17,18) |
InChI Key |
STQFFDZUFDSXFN-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(N2)S(=O)C(C)C3=CC=CC=N3 |
solubility |
not available |
Origin of Product |
United States |
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